N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide
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Overview
Description
N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide is an organic compound with the chemical formula C12H20N2O. This compound is part of the cyanoacetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both cyano and acetamide functional groups makes it a versatile compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyanoacetamides. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide involves its interaction with molecular targets and pathways. The cyano and acetamide groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides such as:
- N-(1-cyano-1-methyl-2-phenylethyl)acetamide
- N-(4-cyano-1-naphthyl)acetamide
- N-(1-cyano-1-ethylpropyl)acetamide
Uniqueness
N-[3-(1-cyano-1-methylethyl)-1-methylcyclopentyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the cyclopentyl ring and the specific substitution pattern make it a valuable compound for targeted synthetic and research applications.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide |
InChI |
InChI=1S/C12H20N2O/c1-9(15)14-12(4)6-5-10(7-12)11(2,3)8-13/h10H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
RWTOSKRDSSDWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCC(C1)C(C)(C)C#N)C |
Origin of Product |
United States |
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